
2-Nitro-3-(2-nitrophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-3-(2-nitrofenil)naftaleno es un compuesto orgánico con la fórmula molecular C16H10N2O4. Es un derivado del naftaleno, caracterizado por la presencia de dos grupos nitro unidos al sistema cíclico del naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Nitro-3-(2-nitrofenil)naftaleno típicamente involucra reacciones de nitración. Un método común es la nitración de 3-(2-nitrofenil)naftaleno utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la introducción selectiva de los grupos nitro en las posiciones deseadas del anillo de naftaleno.
Métodos de Producción Industrial
La producción industrial de 2-Nitro-3-(2-nitrofenil)naftaleno sigue procesos de nitración similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas permite una producción eficiente al tiempo que minimiza los subproductos y los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Nitro-3-(2-nitrofenil)naftaleno experimenta diversas reacciones químicas, que incluyen:
Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrofílica, donde los grupos nitro influyen en la reactividad del anillo de naftaleno.
Oxidación: Las reacciones oxidativas pueden modificar aún más el compuesto, lo que lleva a la formación de quinonas y otros derivados oxidados.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno, catalizador de paladio sobre carbono, etanol como solvente.
Sustitución: Electrófilos como halógenos, agentes nitrantes y agentes sulfonantes.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Principales Productos Formados
Reducción: 2-Amino-3-(2-aminofenil)naftaleno.
Sustitución: Varias nitronaftalenos sustituidos dependiendo del electrófilo utilizado.
Oxidación: Quinonas y otros derivados oxidados.
Aplicaciones Científicas De Investigación
2-Nitro-3-(2-nitrofenil)naftaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su uso potencial en el desarrollo de fármacos debido a su estructura química única.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Nitro-3-(2-nitrofenil)naftaleno implica su interacción con objetivos moleculares a través de sus grupos nitro. Estos grupos pueden experimentar reducción para formar intermediarios reactivos que interactúan con moléculas biológicas, lo que lleva a varios efectos biológicos. Las vías involucradas incluyen estrés oxidativo, daño al ADN e inhibición enzimática.
Comparación Con Compuestos Similares
Compuestos Similares
2-Nitronaftaleno: Un derivado nitro más simple del naftaleno con un grupo nitro.
3-Nitro-2-fenil naftaleno: Un compuesto similar con diferente posición de los grupos nitro y fenil.
2,4-Dinitronaftaleno: Contiene dos grupos nitro en diferentes posiciones del anillo de naftaleno.
Unicidad
2-Nitro-3-(2-nitrofenil)naftaleno es único debido a la posición específica de sus grupos nitro, que influye en su reactividad química y aplicaciones potenciales. La presencia de dos grupos nitro en estrecha proximidad en el sistema cíclico del naftaleno proporciona efectos electrónicos y estéricos distintos, lo que lo convierte en un compuesto valioso para diversas transformaciones químicas y aplicaciones.
Propiedades
Número CAS |
1450995-52-4 |
|---|---|
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
2-nitro-3-(2-nitrophenyl)naphthalene |
InChI |
InChI=1S/C16H10N2O4/c19-17(20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)18(21)22/h1-10H |
Clave InChI |
NAUGYRVZSVMFDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


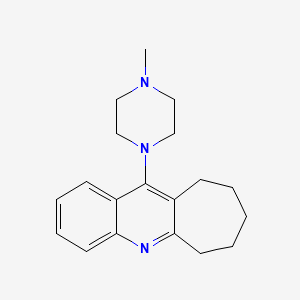
![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)
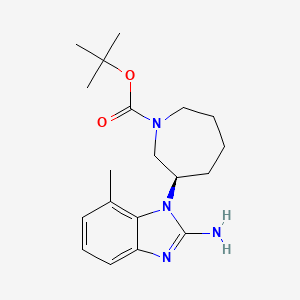
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)
![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)
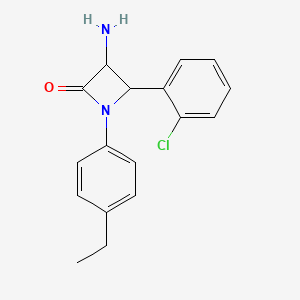
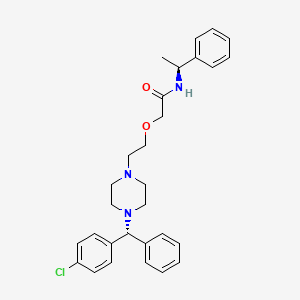
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
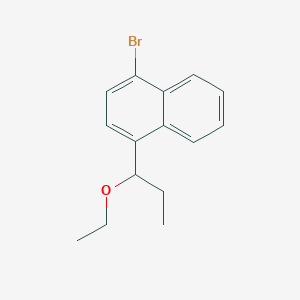
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)



